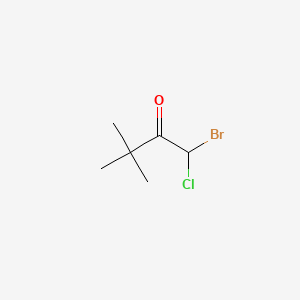
1-Bromo-1-chloro-3,3-dimethylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-chloro-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C6H11BrClO It is a halogenated ketone, characterized by the presence of both bromine and chlorine atoms attached to a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-1-chloro-3,3-dimethylbutan-2-one can be synthesized through the halogenation of 3,3-dimethylbutan-2-one. The process typically involves the use of bromine and chlorine in the presence of a catalyst or under specific reaction conditions to ensure selective halogenation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing controlled environments to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-1-chloro-3,3-dimethylbutan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The ketone group can be oxidized or reduced to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are typically used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Elimination Reactions: Alkenes such as 3,3-dimethylbut-1-ene.
Oxidation and Reduction Reactions: Corresponding alcohols or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-chloro-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: Potential use in the study of enzyme-catalyzed halogenation reactions.
Medicine: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-chloro-3,3-dimethylbutan-2-one involves its reactivity as a halogenated ketone. The presence of both bromine and chlorine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or elimination.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3,3-dimethylbutan-2-one: Similar structure but lacks the chlorine atom.
1-Chloro-3,3-dimethylbutan-2-one: Similar structure but lacks the bromine atom.
3,3-Dimethylbutan-2-one: The parent ketone without any halogen atoms.
Uniqueness
1-Bromo-1-chloro-3,3-dimethylbutan-2-one is unique due to the presence of both bromine and chlorine atoms, which provides it with distinct reactivity and versatility in organic synthesis. This dual halogenation allows for a wider range of chemical transformations compared to its mono-halogenated counterparts.
Eigenschaften
CAS-Nummer |
64984-95-8 |
|---|---|
Molekularformel |
C6H10BrClO |
Molekulargewicht |
213.50 g/mol |
IUPAC-Name |
1-bromo-1-chloro-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C6H10BrClO/c1-6(2,3)4(9)5(7)8/h5H,1-3H3 |
InChI-Schlüssel |
WTDHSODZVUOZOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C(Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


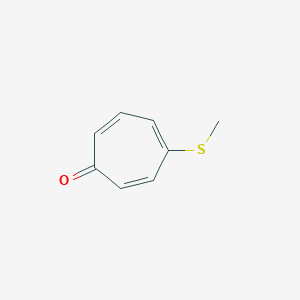
![Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl-](/img/structure/B14482954.png)




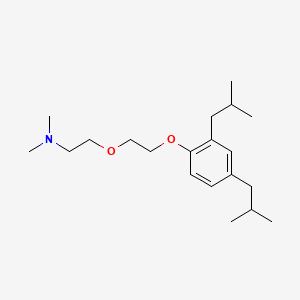
![3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile](/img/structure/B14482998.png)
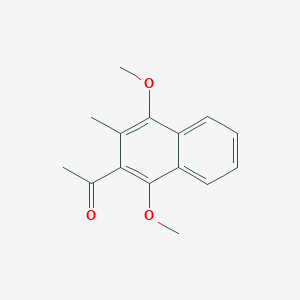

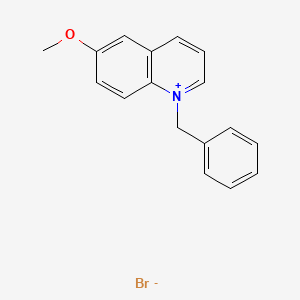
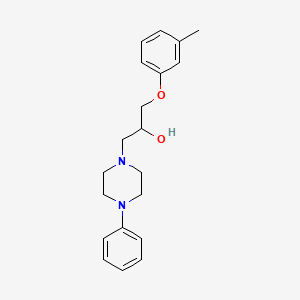
![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)
![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
